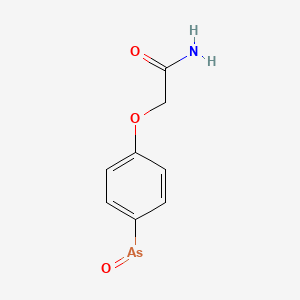
2-(p-Arsenosophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Arsenosophenoxy)acetamide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a phenoxy group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Arsenosophenoxy)acetamide typically involves the reaction of p-arsenosophenol with chloroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Arsenosophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Arsenite derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-(p-Arsenosophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the toxic nature of arsenic.
Medicine: Explored for its potential use in chemotherapy for certain types of cancer.
Industry: Utilized in the production of specialized materials with unique properties.
Properties
| 5425-08-1 | |
Molecular Formula |
C8H8AsNO3 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-(4-arsorosophenoxy)acetamide |
InChI |
InChI=1S/C8H8AsNO3/c10-8(11)5-13-7-3-1-6(9-12)2-4-7/h1-4H,5H2,(H2,10,11) |
InChI Key |
PCGBYXMWIFYHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
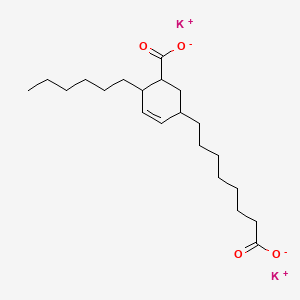
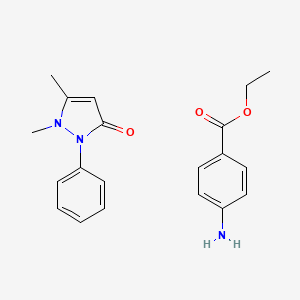
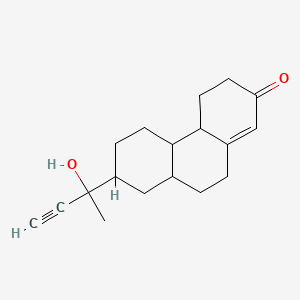
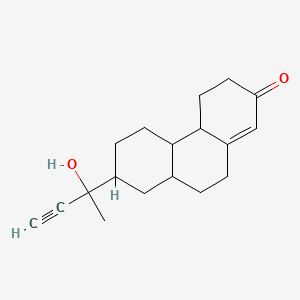
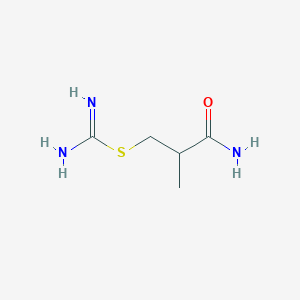
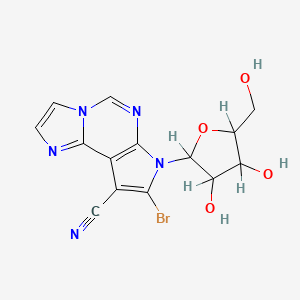
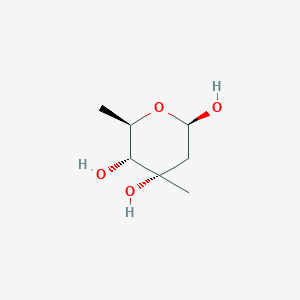

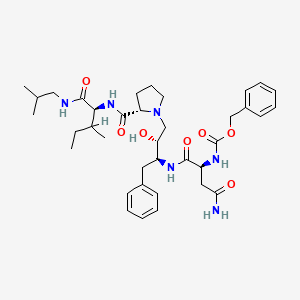
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

